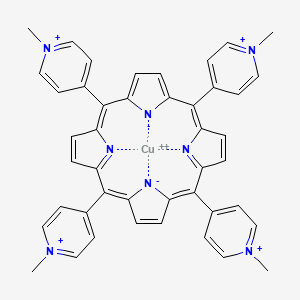

CuTMPyP4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.

Wissenschaftliche Forschungsanwendungen

Interaction with G-Quadruplex DNA Structures

G-Quadruplexes Overview

G-quadruplexes (G4s) are secondary structures formed in nucleic acids that are rich in guanine. These structures play critical roles in biological processes such as gene regulation and telomere maintenance. CuTMPyP4 has been extensively studied for its ability to interact with and stabilize or destabilize G4s, making it a valuable tool in understanding G4 dynamics.

Stabilizing and Destabilizing Effects

Research indicates that this compound can both stabilize and destabilize G-quadruplex structures depending on the specific conditions and concentrations used. For instance, studies have shown that at certain concentrations, this compound effectively disrupts the formation of G4 structures, leading to enhanced translation of specific mRNA transcripts in cellular models .

In a comparative study involving various metal complexes, this compound exhibited a lesser stabilizing effect on G4 structures compared to other metal derivatives like ZnTMPyP4, which showed significant stabilization properties . This variability highlights the importance of metal coordination in modulating the behavior of porphyrins in biological systems.

Therapeutic Applications

Potential Anti-Cancer Properties

this compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to interact with G-quadruplexes makes it a candidate for targeting telomeric DNA in cancer cells, which often rely on these structures for unchecked proliferation.

Studies have demonstrated that this compound can enhance the efficacy of certain chemotherapeutic agents by disrupting G4 structures associated with oncogenes. This disruption can lead to decreased expression of oncogenes and increased sensitivity of cancer cells to treatment .

Neurodegenerative Disease Research

Recent findings suggest that this compound may also play a role in neurodegenerative disease research. By targeting specific G-quadruplexes associated with diseases such as Huntington's disease, researchers are exploring how this compound can modulate gene expression linked to neurodegeneration .

Biosensing Applications

Fluorescent Probes

this compound has been utilized as a fluorescent probe for detecting nucleic acid structures due to its intrinsic photophysical properties. Its ability to bind selectively to G-quadruplexes allows for the development of sensitive biosensors capable of detecting specific DNA sequences associated with various diseases.

Recent studies have showcased the use of this compound in surface-enhanced Raman scattering (SERS) applications, where it serves as an effective label for enhancing signal detection in complex biological samples . This technology holds promise for early disease diagnosis and monitoring.

Comparative Data on Metal Complexes

The following table summarizes the stabilizing effects of various metal complexes on G-quadruplex structures compared to this compound:

| Metal Complex | Stabilizing Effect (ΔTm) | Comments |

|---|---|---|

| This compound | +4.7 °C | Moderate stabilizing effect |

| ZnTMPyP4 | +13.5 °C | Strong stabilizing effect |

| PtTMPyP4 | -2.9 °C | Slight destabilizing effect |

Eigenschaften

Molekularformel |

C44H36CuN8+4 |

|---|---|

Molekulargewicht |

740.4 g/mol |

IUPAC-Name |

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |

InChI-Schlüssel |

IWBZPROSINYBFE-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |

Kanonische SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |

Synonyme |

copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin CuTMpyP(4) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.